molecular formula C14H13ClN4O2S2 B2685370 5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034560-43-3

5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2685370
CAS RN: 2034560-43-3
M. Wt: 368.85
InChI Key: SVBQGPQIIHGYBL-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, a thiophene ring, and a sulfonamide group . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a pyridine ring, and a thiophene ring, all of which are aromatic and contribute to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Therapeutic Potential

These compounds are part of a larger group of imidazole-containing compounds, which have been found to have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antiviral Activity

Indole derivatives, which these compounds are a part of, have been reported to possess antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that the compounds could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have been reported to possess anticancer activity . This suggests that these compounds could potentially be used in the development of new anticancer drugs.

Kinase Inhibitor

The compound “5-chloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide” is a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .

Antimalarial Activity

Indole derivatives have been reported to possess antimalarial activity . This suggests that these compounds could potentially be used in the treatment of malaria.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole-containing compounds exhibit various biological activities and have been used in the development of new pesticides .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

5-chloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S2/c1-19-12(4-5-17-19)11-6-10(7-16-9-11)8-18-23(20,21)14-3-2-13(15)22-14/h2-7,9,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBQGPQIIHGYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

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